3-Methoxy-5-(trifluoromethyl)benzylamine
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Overview
Description
3-Methoxy-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3NO. It is a benzylamine derivative characterized by the presence of a methoxy group at the third position and a trifluoromethyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating that it causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s known that benzylamines can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
Benzylamines can undergo various reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
Benzylamines can potentially influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methoxy-5-(trifluoromethyl)benzylamine . For instance, the compound is stored at ambient temperature , suggesting that it is stable under normal environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)benzylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-Methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Reaction Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-Methoxy-5-(trifluoromethyl)benzaldehyde or 3-Methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted benzylamine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-5-(trifluoromethyl)benzylamine
- 3,5-Bis(trifluoromethyl)benzylamine
- 4-(Trifluoromethyl)benzylamine
Uniqueness
3-Methoxy-5-(trifluoromethyl)benzylamine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features influence its reactivity and interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCDSBLUNYDXQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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